3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Overview
Description
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro, cyclopropylmethoxy, and fluorine substituent on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde typically involves multiple steps starting from commercially available precursors. One common method includes the following steps:
Nucleophilic Substitution: The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction. For example, 3-chloro-5-fluorobenzaldehyde can be reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate.
Halogenation: The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzoic acid.
Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropylmethoxy, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 3-Chloro-2-methoxy-5-fluorobenzaldehyde
- 3-Chloro-2-(cyclopropylmethoxy)-4-fluorobenzaldehyde
- 3-Chloro-2-(cyclopropylmethoxy)-5-chlorobenzaldehyde
Uniqueness: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is unique due to the specific combination of substituents on the benzaldehyde ring. The presence of the cyclopropylmethoxy group can impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-10-4-9(13)3-8(5-14)11(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAAPKHKVBWNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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